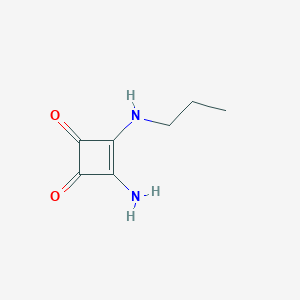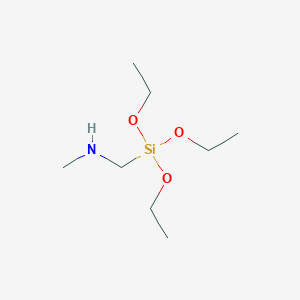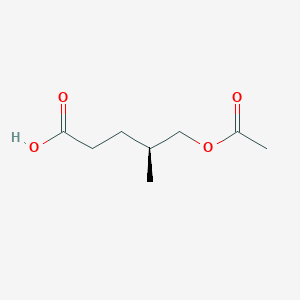
2-(2-Ethylbutoxy)-2,2-diphenylacetic acid
説明
“2-(2-Ethylbutoxy)-2,2-diphenylacetic acid” is a chemical compound with the molecular formula C26H37NO3 . It contains a total of 68 bonds, including 31 non-H bonds, 13 multiple bonds, 14 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aliphatic tertiary amine, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of this compound involves several steps. According to a patent, benzilic acid or its alkali metal or alkaline earth metal salt is alkylated with dimethylaminoethyl chloride hydrochloride with the addition of tertiary, aliphatic or cycloaliphatic amines in aprotic, apolar solvents or the amines themselves . The resulting 2,2-diphenyl-2-hydroxyacetic acid 2-dimethylaminoethyl ester is converted into its hydrochloride, this is reacted by means of thionyl chloride to give 2,2-diphenyl-2-chloroacetic acid 2-dimethylaminoethyl ester hydrochloride, the latter is etherified with 2-ethylbutanol and in the presence of water-immiscible inert solvents boiling below 130 DEG C at temperatures from 120 to 132 DEG C to the final product .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学的研究の応用
Chelating Agents and Environmental Impact
- The environmental impact of non-biodegradable chelating agents, like EDTA and DTPA, in aquatic systems has led to research on biodegradable alternatives. Compounds like nitrilotriacetic acid (NTA), ethylenediaminedisuccinic acid (EDDS), and iminodisuccinic acid (IDS) are studied for their application in various fields including agriculture, electroplating, and waste treatment, potentially replacing non-biodegradable agents. This highlights the relevance of environmentally friendly chelating agents in reducing environmental consequences (Pinto, Neto, & Soares, 2014).
Chemical Synthesis and Catalysis
- The field of chemical synthesis has seen advancements with the development of Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates. This process utilizes chiral amino acid ligands, indicating significant progress in the synthesis of olefinated products (Shi et al., 2010).
Applications in Organic Synthesis
- The role of diphenylacetic acid in organic synthesis is further evidenced by studies on the oxidation of ethylenes. For instance, the oxidation of 1,1-diphenylethylene by chromic acid yields diphenylacetic acid, demonstrating its utility in the synthesis of various organic compounds (Moussa & Eweiss, 2007).
Structural Diversity in Metal-Organic Complexes
- Research in organometallic chemistry explores the structural diversity of ethylzinc carboxylates, including those derived from diphenylacetic acid. These studies provide insights into the synthesis and characterization of complex metal-organic structures, beneficial for various chemical applications (Grala et al., 2015).
Exploration in Nucleophilic Substitution
- The nucleophilic substitution of α substituents of diphenylacetic acid has been studied extensively. This research contributes to understanding the reaction mechanisms and potential applications in the synthesis of new compounds (Strazzolini et al., 2010).
Synthesis of Novel Compounds
- The synthesis of novel compounds using diphenylacetic acid derivatives, such as the creation of diphenylacetyl-aroylthioureas, showcases the versatility of this compound in organic synthesis and chemical innovation (Yan-ping, 2009).
Safety And Hazards
特性
IUPAC Name |
2-(2-ethylbutoxy)-2,2-diphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-16(4-2)15-23-20(19(21)22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,3-4,15H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYSVIWOXMSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dedimethyldeamino)deethyl Denaverine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)






![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)



![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
